molecular formula C24H24N4O3S B13945252 Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- CAS No. 59988-08-8

Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-

Cat. No.: B13945252
CAS No.: 59988-08-8
M. Wt: 448.5 g/mol
InChI Key: QFIQARFGVKQNAF-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- (hereafter referred to by its full systematic name) is a derivative of the 9-anilinoacridine class, characterized by a methanesulfonanilide backbone and a 3-butyramido substituent on the acridine ring. This compound belongs to a broader family of acridinylamino methanesulfonanilides, which have been extensively studied for their antitumor properties. These agents typically function via DNA intercalation, inhibition of topoisomerase II, and induction of DNA damage, leading to apoptosis in cancer cells . The structural modifications, such as the addition of the butyramido group, are hypothesized to enhance DNA-binding affinity, alter pharmacokinetics, and reduce toxicity compared to earlier analogs .

Properties

CAS No.

59988-08-8

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]butanamide

InChI

InChI=1S/C24H24N4O3S/c1-3-6-23(29)25-18-13-14-20-22(15-18)27-21-8-5-4-7-19(21)24(20)26-16-9-11-17(12-10-16)28-32(2,30)31/h4-5,7-15,28H,3,6H2,1-2H3,(H,25,29)(H,26,27)

InChI Key

QFIQARFGVKQNAF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Parameter Details
Molecular Formula C$${24}$$H$${23}$$N$${5}$$O$${3}$$S (approximate based on acridine and butyramido groups)
Molecular Weight 448.5 g/mol
Synonyms Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-; N-(p-(9-(3-Butyramidoacridinyl)amino)phenyl)methanesulfonamide
CAS Number 59988-08-8
PubChem CID 3042570

The compound features an acridine core substituted at the 9-position with a butyramido group linked via an amino bridge to a methanesulfonanilide moiety.

Preparation Methods Analysis

Detailed Synthetic Route from Literature

A representative preparation method is described in patent CN114181187A, detailing the synthesis of 4-methanesulfonamido butyramide compounds structurally related to the target molecule. The key steps are as follows:

Step 1: Synthesis of 4-(N-(3-chlorophenyl)methanesulfonamido) ethyl butyrate
  • React N-(3-chlorophenyl)methanesulfonamide with potassium carbonate in dimethylformamide (DMF) at 80 °C.
  • Add 4-bromobutyric acid ethyl ester and continue the reaction for 16 hours.
  • Workup involves extraction with ethyl acetate and water, drying, and purification by column chromatography.
  • Yield: 71% of ethyl 4-(N-(3-chlorophenyl)methanesulfonamido)butyrate.
Step 2: Conversion to 4-methanesulfonamido butyramide compound
  • React 4-(N-(3-chlorophenyl)methanesulfonamido) butanoic acid with 3,4-methylenedioxyaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous DMF.
  • Reaction conditions: room temperature (25 °C), 32 hours under inert atmosphere.
  • Purification by extraction and column chromatography yields the butyramide compound in 94% yield.

This two-step procedure exemplifies the formation of the butyramido linkage and the methanesulfonanilide framework, which can be adapted for the acridine-substituted analogues by replacing the chlorophenyl group with the acridinylamino substituent.

Alternative Synthetic Approaches

While direct literature on the exact compound is limited, related methanesulfonamide acridine derivatives have been synthesized via:

  • Coupling of 4-aminophenylmethanesulfonamide with 9-aminoacridine derivatives using standard amide bond-forming reactions.
  • Protection/deprotection strategies to introduce butyramido groups on the acridine nitrogen or side chain.
  • Use of carbodiimide-mediated coupling (e.g., EDCI/HOBt) to activate carboxylic acid derivatives of butyric acid for amide bond formation.

An example from US patent US20050148796A1 describes the preparation of methanesulfonamides via esterification, reduction, and lactonization steps, which can be adapted for acridine derivatives with appropriate modifications.

Data Tables Summarizing Preparation Parameters

Step Reactants Conditions Solvent Yield (%) Notes
1 N-(3-chlorophenyl)methanesulfonamide + 4-bromobutyric acid ethyl ester + K$$2$$CO$$3$$ 80 °C, 16 h DMF 71 Base-mediated alkylation
2 4-(N-(3-chlorophenyl)methanesulfonamido)butanoic acid + 3,4-methylenedioxyaniline + EDCI + HOBt + DIEA 25 °C, 32 h DMF 94 Carbodiimide coupling reaction

Chemical Reactions Analysis

Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves its interaction with DNA. The acridine moiety intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This interference can inhibit DNA replication and repair, leading to cell death. The compound also targets specific enzymes involved in DNA synthesis, further enhancing its anticancer activity .

Comparison with Similar Compounds

Key Structural Insights:

  • Butyramido vs.
  • Methanesulfonanilide Modifications : Substitution with bulkier sulfonyl groups (e.g., heptanesulfonyl in ) increases molecular weight and may slow metabolic clearance, while methoxy groups enhance DNA intercalation .

Mechanistic and Pharmacological Comparisons

DNA Binding and Intercalation:

  • m-AMSA : Binds to DNA with an intrinsic association constant of 1.5 × 10⁵ M⁻¹ at low ionic strength, preferentially targeting GC-rich regions. The 3'-methoxy group sterically hinders intercalation but stabilizes topoisomerase II-DNA complexes .

Thiolytic Cleavage and Stability:

  • m-AMSA : Rapidly reacts with thiols (e.g., glutathione) via nucleophilic attack at the acridine C-9 position, reducing its half-life in vivo .
  • Butyramido Analog : The butyramido substituent may slow thiolysis compared to m-AMSA, as larger amide groups are less reactive toward nucleophiles .

Antitumor Efficacy:

  • m-AMSA : Demonstrates broad-spectrum antitumor activity in murine leukemia (L1210) models, with an optimal dose of 2.5 µg/mL in vitro .
  • Butyramido Analog: Limited direct data, but related 3-substituted analogs show improved potency in L1210 assays. For example, 3-acetamido derivatives exhibit 10-fold higher activity than unsubstituted acridines .

Toxicity and Selectivity

  • m-AMSA : Induces dose-dependent cardiotoxicity (QT prolongation) due to KV11.1 channel blockade, a common issue with methanesulfonanilides .
  • Butyramido Analog: No direct toxicity data are available, but structural analogs with bulky substituents (e.g., heptanesulfonyl) show reduced cardiac liability due to decreased KV11.1 affinity .
  • R-roscovitine: A nontorsadogenic KV11.1 blocker, highlighting that structural modifications can decouple antitumor and arrhythmogenic effects .

Biological Activity

Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H19N3O2S
  • Molecular Weight : 335.41 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)
  • IUPAC Name : Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-

The compound features a methanesulfonamide group linked to an acridine structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

1. Anticancer Properties

Research has indicated that Methanesulfonanilide derivatives exhibit promising anticancer activity. The acridine moiety is particularly noted for its ability to intercalate DNA, disrupting replication and transcription processes.

Case Study Findings:

  • A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
  • The mechanism was linked to apoptosis induction via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases .

2. Antimicrobial Activity

Methanesulfonanilide derivatives have also been evaluated for their antimicrobial properties.

Research Insights:

  • In vitro studies revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

The biological activity of Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- can be attributed to several mechanisms:

  • DNA Intercalation : The acridine structure allows for intercalation between DNA base pairs, leading to structural distortion and inhibition of polymerases .
  • Enzyme Inhibition : The methanesulfonamide group may interact with various enzymes involved in metabolic pathways, modulating their activity and leading to altered cellular responses .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-C16H19N3O2SHighModerate
Methanesulfonanilide, 4'-(9-acridinylamino)-C20H17N3O2SModerateHigh
4'-(3-Acetamido-9-acridinylamino)methanesulfonanilideC18H20N4O2SLowHigh

Q & A

Q. What are the key structural features of methanesulfonanilide derivatives, and how do they influence biological activity?

Methanesulfonanilides are characterized by a sulfonamide group (-SO₂NH-) linked to an aniline ring and substituted with acridine or other aromatic systems. The 9-acridinylamino moiety and butyramido substituent in this compound are critical for intercalating DNA and modulating enzyme interactions. Structural analogs with halogen (e.g., Cl⁻ or Br⁻) or amino (-NH₂) substitutions exhibit varying toxicity and mutagenicity profiles due to electronic and steric effects . For structural validation, researchers should employ HPLC-MS for purity analysis and X-ray crystallography (if crystalline) or NMR spectroscopy to confirm substituent positions.

Q. How can researchers assess the mutagenic potential of this compound in vitro?

The Ames test (using Salmonella strains) and mammalian cell micronucleus assays are standard methods. Toxicity data for analogs (e.g., 4′-(3-amino-9-acridinylamino)methanesulfonanilide) show mutagenicity at 209 µmol/L in mammalian cell assays, while chloro-substituted derivatives require lower concentrations (23–25 µmol/L) . Always include positive controls (e.g., ethyl methanesulfonate) and validate results with comet assays to detect DNA strand breaks.

Q. What synthetic routes are reported for 9-acridinylamino methanesulfonanilide derivatives?

Synthesis typically involves:

  • Step 1 : Acridine ring functionalization via nitration or halogenation.
  • Step 2 : Coupling with methanesulfonamide-aniline intermediates using Buchwald-Hartwig amination or Ullmann-type reactions. Substituents (e.g., butyramido groups) are introduced post-coupling via acylation . Purity is optimized via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization.

Advanced Research Questions

Q. How do substituent modifications (e.g., butyramido vs. chloro groups) affect antitumor efficacy and toxicity?

Substituent polarity and steric bulk dictate interactions with biological targets. For example:

  • Butyramido : Enhances solubility and may reduce acute toxicity by slowing metabolic activation.
  • Chloro : Increases DNA intercalation potency but elevates mutagenic risk (e.g., 4′-(3-chloro-9-acridinylamino)methanesulfonanilide has LC₅₀ = 23 µmol/L vs. 209 µmol/L for the amino analog) . Methodological approach : Use QSAR modeling to correlate logP, Hammett constants, and IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. How can contradictory toxicity data between analogs be resolved in preclinical studies?

Discrepancies (e.g., mutation data for chloro vs. amino derivatives) may arise from assay conditions (e.g., cell type, exposure time). To resolve:

  • Replicate assays across multiple cell lines (e.g., CHO vs. HepG2).
  • Mechanistic studies : Compare ROS generation (via DCFH-DA staining) and topoisomerase inhibition profiles .
  • Metabolite screening : Use LC-MS/MS to identify reactive intermediates (e.g., sulfonic acid derivatives) that may explain toxicity variations .

Q. What experimental strategies optimize pharmacokinetic properties without compromising activity?

  • Prodrug design : Mask the sulfonamide group with ester linkages to enhance bioavailability.
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life and tumor targeting.
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites for structural modification .

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